molecular formula C7H4BrF5O2S B1466983 3-Bromo-5-(pentafluorosulfur)benzoic acid CAS No. 1180675-98-2

3-Bromo-5-(pentafluorosulfur)benzoic acid

Cat. No.: B1466983
CAS No.: 1180675-98-2
M. Wt: 327.07 g/mol
InChI Key: GGDWTFSLWQRHPR-UHFFFAOYSA-N
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Description

3-Bromo-5-(pentafluorosulfur)benzoic acid is a chemical compound with the molecular formula C7H4BrF5O2S and a molecular weight of 327.07 g/mol It is characterized by the presence of a bromine atom and a pentafluorosulfur group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 5-(pentafluorosulfur)benzoic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of 3-Bromo-5-(pentafluorosulfur)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography may be employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(pentafluorosulfur)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium, copper for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield amine derivatives of the original compound, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-(pentafluorosulfur)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pentafluorosulfur)benzoic acid would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pentafluorosulfur group could enhance the compound’s binding affinity and specificity for certain targets, while the bromine atom may facilitate interactions with other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(pentafluorosulfur)benzoic acid is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical properties such as increased electronegativity and steric bulk. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic chemistry and drug development .

Properties

IUPAC Name

3-bromo-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDWTFSLWQRHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

150 g (604 mmol) of 3-(pentafluoro-λ6-sulphanyl)benzoic acid [lit. e.g.: C. Zarantonello et al., J. Fluorine Chem. 2007, 128 (12), 1449-1453; WO 2005/047240-A1; also available commercially] were initially charged in 300 ml of trifluoroacetic acid, and 90 ml of concentrated sulphuric acid were added. 161.4 g (907 mmol) of N-bromosuccinimide (NBS) were added to the resulting clear solution. The reaction mixture was then stirred at a temperature of 50° C. overnight (about 18 h). After cooling to RT, the mixture was carefully stirred into about 2.25 liters of ice water. The precipitated product was filtered off with suction, washed with water and dried under high vacuum. This gave 193 g (96% of theory, 98% pure) of the title compound.
Quantity
150 g
Type
reactant
Reaction Step One
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Fluorine
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0 (± 1) mol
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reactant
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[Compound]
Name
( 12 )
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0 (± 1) mol
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reactant
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90 mL
Type
reactant
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Quantity
161.4 g
Type
reactant
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[Compound]
Name
ice water
Quantity
2.25 L
Type
reactant
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

3-Amino-5-(pentafluorosulfanyl)benzoic acid (1.1 g; example 2a) was dissolved in 24% hydrogen bromide solution (40 ml). While stirring and cooling, sodium nitrite solution (290 mg dissolved in 20 ml of water) was added dropwise, in the course of which the temperature was not to exceed 5° C. On completion of formation of the diazonium salt, copper(I) bromide solution (720 mg dissolved in 15 ml of 48% hydrobromic acid) was cooled to 0° C. while stirring and the above diazonium salt solution was slowly added dropwise. Then the cooling bath was removed and the mixture was stirred at RT for 3 h. Thereafter, the reaction mixture was diluted with water and extracted repeatedly with EA. The combined EA phases were dried over magnesium sulfate, filtered and concentrated. The residue was dissolved in 500 ml of EA and filtered through a glass frit filled with a 10 cm silica gel layer. The filter layer was washed thoroughly with EA. The clear filtrate was concentrated, and solvent residues were drawn off under high vacuum. 800 mg of the title compound were obtained.
Name
3-Amino-5-(pentafluorosulfanyl)benzoic acid
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper(I) bromide
Quantity
15 mL
Type
catalyst
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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